Desméthyl rabéprazole

Vue d'ensemble

Description

Synthesis Analysis

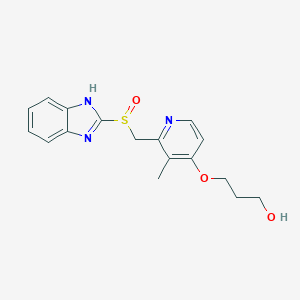

The synthesis of benzimidazole derivatives, such as 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-, often involves condensation reactions and cycloadditions. For instance, Hranjec et al. (2008) described the synthesis of substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives through condensation reactions, showcasing a foundational approach that might be relevant to synthesizing our compound of interest (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).

Molecular Structure Analysis

The structure of benzimidazole derivatives, including the one of interest, is characterized by its planarity and the presence of hydrogen bonds that influence its physical and chemical properties. Selvanayagam et al. (2010) studied the molecular structure of a benzimidazole derivative, noting the importance of the planar structure and intramolecular hydrogen bonding (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions, including cyclization and halogenation. The reactivity of these compounds often depends on their specific substitutions and structural configuration. Yan et al. (2009) presented a novel multicomponent reaction for synthesizing pyrido[1,2-a]benzimidazole derivatives, illustrating the versatility and reactivity of the benzimidazole core (Yan, Wang, Song, & Sun, 2009).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in various environments. The synthesis and structural elucidation of these compounds, as shown by Selvanayagam et al. (2010), provide insights into their physical characteristics and potential applications (Selvanayagam et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming derivatives, are fundamental aspects of benzimidazole compounds. The research by Yan et al. (2009) on the synthesis of pyrido[1,2-a]benzimidazole derivatives showcases the chemical versatility and potential for modification of the benzimidazole scaffold (Yan et al., 2009).

Applications De Recherche Scientifique

Études pharmacocinétiques

Le Desméthyl rabéprazole a été utilisé dans des études pharmacocinétiques. Une méthode HPLC-MS/MS sensible, rapide et stable a été développée et validée pour la détermination des énantiomères du rabéprazole et de leurs quatre métabolites, y compris les énantiomères du this compound, dans le plasma de chien beagle . Cette méthode a été appliquée avec succès pour évaluer les profils pharmacocinétiques du rabéprazole racémique, des énantiomères purs et de leurs métabolites chez les chiens beagle .

Études toxicocinétiques

Le composé a également été utilisé dans des études toxicocinétiques. Une étude a été menée sur des rats après administration intraveineuse de ®- (80, 20, 5 mg/kg/j) et de rabéprazole sodique racémique (80 mg/kg/j) . Les résultats ont montré que le rabéprazole et ses métabolites ne s’accumulaient pas chez les rats. Cependant, le this compound et le rabéprazole thioéther ont présenté une exposition plus élevée et un taux de clairance plus faible lors de la dernière administration que lors de la première .

Recherche sur le métabolisme des médicaments

Le this compound est un métabolite du rabéprazole, un inhibiteur de la pompe à protons. Par conséquent, il est utilisé dans la recherche sur le métabolisme des médicaments pour comprendre les voies métaboliques du rabéprazole .

Études d’efficacité des médicaments

Des études ont montré que l’énantiomère ® du rabéprazole présente un taux d’absorption plus élevé et un taux d’élimination plus lent que l’énantiomère (S), ce qui explique pourquoi le ®-rabéprazole est plus efficace que le racémique . Le this compound, en tant que métabolite du rabéprazole, joue un rôle dans ces études d’efficacité.

Études de stabilité des médicaments

La stabilité du this compound dans diverses conditions a été étudiée à l’aide de méthodes HPLC-MS/MS . Ces études sont importantes pour comprendre la durée de conservation et les conditions de stockage du médicament.

Mécanisme D'action

Target of Action

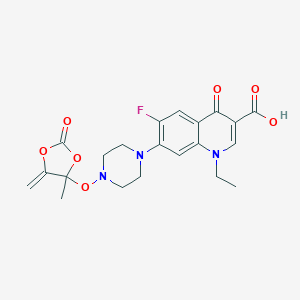

Desmethyl rabeprazole, like its parent compound rabeprazole, primarily targets the H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) in the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid.

Mode of Action

Desmethyl rabeprazole is a proton pump inhibitor (PPI) . It works by inhibiting the H+/K+ ATPase of the gastric cells, thereby suppressing both basal and stimulated gastric acid secretion . The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form .

Biochemical Pathways

The metabolism of desmethyl rabeprazole involves several biochemical pathways. The compound is converted to rabeprazole thioether via non-enzymatic reduction . This can be reversed by CYP3A4 at a much slower rate . Desmethyl rabeprazole thioether is then formed either by CYP2C19-mediated conversion of rabeprazole thioether or by demethylation of rabeprazole followed by non-enzymatic methods or potentially involving CYP2D6 .

Pharmacokinetics

Desmethyl rabeprazole is well absorbed within 1 hour after oral administration . Its absorption can be delayed up to 4 hours or longer by food . The compound undergoes extensive hepatic metabolism, predominantly via CYP2C19 and to a lesser extent via CYP3A4, to form inactive metabolites . Approximately 90% of the compound is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by desmethyl rabeprazole results in a decrease in gastric acidity. This can provide relief from acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and conditions of hypersecretory such as Zollinger-Ellison Syndrome .

Action Environment

The action of desmethyl rabeprazole can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the compound . Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of desmethyl rabeprazole, potentially influencing its efficacy .

Propriétés

IUPAC Name |

3-[2-(1H-benzimidazol-2-ylsulfinylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-12-15(18-8-7-16(12)23-10-4-9-21)11-24(22)17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQCUJTXRBUDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432674 | |

| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117976-94-0 | |

| Record name | Desmethyl rabeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58UIQ1OYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

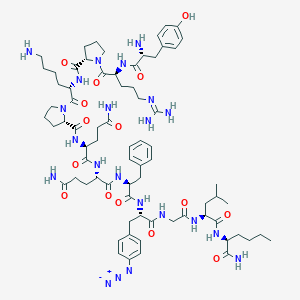

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is Desmethyl Rabeprazole Thioether and how does it relate to Rabeprazole?

A1: Desmethyl Rabeprazole Thioether is an active metabolite of the proton pump inhibitor drug, Rabeprazole. It is formed in the body after Rabeprazole is metabolized. Both Rabeprazole and its metabolites, including Desmethyl Rabeprazole Thioether, are known to inhibit gastric acid secretion. [, ]

Q2: How can Desmethyl Rabeprazole Thioether be measured in biological samples?

A2: The provided research articles describe the use of a highly sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for quantifying Desmethyl Rabeprazole Thioether in human urine [] and beagle dog plasma []. This method offers a precise and accurate way to track the levels of this metabolite in research settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)